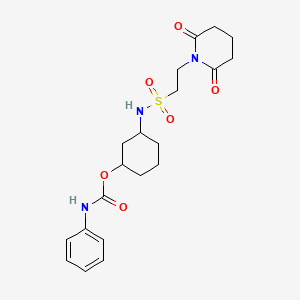

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is synthesized through several step reactions of substitution, click reaction, and addition reaction . The compounds are useful, for example, in reducing the levels of TNFα in a mammal .

Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include several step reactions of substitution, click reaction, and addition reaction .Scientific Research Applications

Synthesis and Chemical Properties

The compound is utilized in synthetic chemistry for generating new molecular structures. For instance, its derivatives have been explored for the synthesis of novel sulfonamide hybrids, combining sulfonamide with carbamate or acyl-thiourea scaffolds, showing promise in antimicrobial activities (Hussein, 2018). These efforts highlight its role in creating new chemical entities with potential biological activities.

Antimicrobial and Antifungal Applications

Compounds derived from 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate have been investigated for their antimicrobial properties. A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing significant antimicrobial potential, which could be attributed to the structural features of the parent compound (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This suggests the compound's derivatives could be valuable in developing new antimicrobial agents.

Potential in Pharmacological Research

The compound's derivatives have been explored for their pharmacological potentials, such as in the synthesis of triazolinone biphenylsulfonamide derivatives. These derivatives have shown promising activities as angiotensin II antagonists with potent AT1 receptor affinity, indicating potential therapeutic applications in cardiovascular diseases (Ashton et al., 1994). Additionally, compounds synthesized from similar chemical structures have been evaluated for their fungicidal activity, revealing high efficacy against Botrytis cinerea, suggesting potential agricultural applications (Li et al., 2013).

Contribution to Drug Discovery

Exploratory synthesis involving the core structure of this compound has led to the discovery of molecules with potential anticancer properties. The generation of bis(2,6-dioxopiperazine) derivatives, for instance, has revealed a new class of antitumor agents, demonstrating the compound's relevance in the search for novel cancer therapies (Tanabe, Ikegami, Ishida, & Andoh, 1991).

Mechanism of Action

Future Directions

The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . It can degrade the target protein through the protein degradation pathway in vivo, which has become a hot issue in the field of medicinal chemistry . This compound could serve as a potential antitumor drug and is worthy of further investigation .

properties

IUPAC Name |

[3-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S/c24-18-10-5-11-19(25)23(18)12-13-30(27,28)22-16-8-4-9-17(14-16)29-20(26)21-15-6-2-1-3-7-15/h1-3,6-7,16-17,22H,4-5,8-14H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTULPNAGINPWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)

![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)

![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)